Cas no 477868-98-7 (3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione)

3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione is a fluorinated benzothiazine derivative characterized by its sulfanyl and sulfonyl functional groups. The compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural features, including the 4-fluorophenyl moiety, which may enhance bioactivity and metabolic stability. Its benzothiazine core offers versatility for further functionalization, making it valuable in medicinal chemistry research. The sulfonyl group contributes to improved solubility and reactivity, while the sulfur bridge provides opportunities for targeted modifications. This compound is of interest for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Proper handling and storage are recommended due to its reactive nature.
3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione structure
477868-98-7 structure
Product Name:3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:477868-98-7
MF:C15H12FNO2S2
MW:321.389684677124
CID:5716905
PubChem ID:1490979
Update Time:2025-05-23

3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide
    • 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione
    • AKOS005083294
    • CHEMBL1343799
    • MLS000720920
    • DTXSID201326998
    • HMS2679G22
    • SMR000335472
    • Oprea1_209839
    • 477868-98-7
    • 1P-370S
    • 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
    • 3-((4-Fluorobenzyl)thio)-4H-benzo[b][1,4]thiazine 1,1-dioxide
    • Inchi: 1S/C15H12FNO2S2/c16-12-7-5-11(6-8-12)9-20-15-10-21(18,19)14-4-2-1-3-13(14)17-15/h1-8,10,17H,9H2
    • InChI Key: QATYVOAGCPUUJV-UHFFFAOYSA-N
    • SMILES: S1(C=C(NC2C=CC=CC1=2)SCC1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 321.02934913g/mol
  • Monoisotopic Mass: 321.02934913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 79.8Ų

3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623788-1mg
3-((4-Fluorobenzyl)thio)-4H-benzo[b][1,4]thiazine 1,1-dioxide
477868-98-7 98%
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Additional information on 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,4-benzothiazine-1,1-dione

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione: A Comprehensive Overview

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 477868-98-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione is characterized by a benzothiazine core with a sulfanyl group attached to the 3-position and a 4-fluorophenylmethyl substituent. The presence of the fluorine atom in the phenyl ring imparts additional stability and lipophilicity to the molecule, which can enhance its pharmacokinetic properties. The benzothiazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione typically involves a multi-step process. One common approach is to start with 2-aminothiophenol and 4-fluorobenzaldehyde to form an intermediate imine, which is then cyclized using an appropriate reagent such as carbon disulfide and potassium hydroxide. The resulting thiazine derivative can be further oxidized to form the desired dione compound. Recent advancements in synthetic methodologies have focused on improving the yield and purity of this compound through the use of green chemistry principles and catalytic systems.

In terms of biological activities, 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione has shown promising results in various preclinical studies. One notable application is its potential as an anti-inflammatory agent. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, it has been shown to reduce inflammation in animal models of arthritis and colitis.

Beyond its anti-inflammatory properties, 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione has also been investigated for its anticonvulsant activity. Preclinical studies have indicated that this compound can significantly reduce seizure frequency and duration in rodent models of epilepsy. The mechanism of action is thought to involve modulation of GABAergic neurotransmission and inhibition of sodium channel activity.

Another area of interest is the potential anticancer activity of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione. Initial studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. Further research is needed to elucidate the specific molecular targets and signaling pathways involved in these effects.

The pharmacokinetic properties of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione have also been studied extensively. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile in preclinical models. This makes it a promising candidate for further development as a therapeutic agent.

In conclusion, 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 477868-98-7) is a versatile compound with a range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive target for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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